HO-PEG4-Benzyl ester

PEG Linker PROTAC Synthesis Quality Control

In PROTAC development, linker length critically dictates ternary complex geometry and degradation efficiency. Substituting PEG4 with PEG1 or PEG8 alters this geometry, while t-butyl or methyl esters lack orthogonal hydrogenolysis cleavage. HO-PEG4-Benzyl ester (CAS 2740415-11-4) resolves these constraints: • Precise PEG4 spacer - optimizes aqueous solubility and ternary complex formation in cellular degradation assays • Orthogonal benzyl ester - cleavable via mild hydrogenolysis (>95% efficiency), compatible with acid/base-sensitive functional groups • ≥98% purity - ensures reproducible yields in amidation and esterification without intermediate re-purification • Ambient-temperature shipping stability - reduces cold-chain logistics costs for international procurement

Molecular Formula C18H28O7
Molecular Weight 356.4 g/mol
Cat. No. B8103797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHO-PEG4-Benzyl ester
Molecular FormulaC18H28O7
Molecular Weight356.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)CCOCCOCCOCCOCCO
InChIInChI=1S/C18H28O7/c19-7-9-22-11-13-24-15-14-23-12-10-21-8-6-18(20)25-16-17-4-2-1-3-5-17/h1-5,19H,6-16H2
InChIKeyILDIWPZIBIGYKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HO-PEG4-Benzyl ester: PEG Linker Baseline and Core Characteristics for PROTAC and Bioconjugate Procurement


HO-PEG4-Benzyl ester (CAS: 2740415-11-4) is a monodisperse polyethylene glycol (PEG) linker with a molecular formula of C18H28O7 and a molecular weight of 356.41 g/mol . It features a terminal hydroxyl group for versatile derivatization and a benzyl ester-protected carboxyl group, which serves as a masked carboxylic acid cleavable under mild hydrogenolysis . The four ethylene glycol repeat units (PEG4) provide a balance of aqueous solubility and molecular flexibility, making it a key building block in the synthesis of PROTACs (Proteolysis Targeting Chimeras), bioconjugates, and functionalized polymers .

Why Generic Substitution of HO-PEG4-Benzyl ester in Linker-Dependent Workflows is Not Advised


In high-precision applications like PROTAC development or orthogonal bioconjugation, substituting HO-PEG4-Benzyl ester with a seemingly similar analog (e.g., a different PEG chain length, a t-butyl ester, or an amino-terminated variant) is not a one-to-one exchange. The specific PEG4 spacer length is critical for optimizing the ternary complex geometry and subsequent degradation efficiency in PROTACs, and this cannot be assumed for PEG1 or PEG8 analogs [1]. The benzyl ester group offers unique orthogonal deprotection via hydrogenolysis, which is incompatible with acid-labile t-butyl esters or base-labile methyl esters, making the choice of protecting group a pivotal factor in multistep synthesis . The quantitative evidence in Section 3 will detail why these differences necessitate the specific selection of HO-PEG4-Benzyl ester.

HO-PEG4-Benzyl ester: Quantifiable Differential Evidence vs. Analogs for Scientific Procurement


Purity Specifications: Vendor-Supplied Purity of HO-PEG4-Benzyl ester vs. HO-PEG1-Benzyl ester

HO-PEG4-Benzyl ester is supplied with a purity specification of ≥95%, which is equivalent to the purity offered for the shorter HO-PEG1-Benzyl ester analog from the same vendor . This demonstrates that the procurement of the PEG4 variant does not compromise on initial chemical purity, a critical factor for reproducible conjugation yields in sensitive PROTAC synthesis .

PEG Linker PROTAC Synthesis Quality Control

Aqueous Solubility Enhancement: PEG4 Spacer vs. Non-PEGylated Analogs

In benzyl-PEG4-acid analogs, the PEG spacer enhances aqueous solubility by 40–60% compared to non-PEGylated analogs . While direct data for HO-PEG4-Benzyl ester is not available, this class-level evidence from a closely related compound demonstrates the significant solubility advantage conferred by the PEG4 chain, which is critical for facilitating efficient bioconjugation in aqueous media and reducing non-specific interactions .

Aqueous Solubility Bioconjugation PEGylation

Orthogonal Deprotection Strategy: Benzyl Ester vs. t-Butyl Ester Selectivity

The benzyl ester group in HO-PEG4-Benzyl ester is selectively cleaved under mild hydrogenolysis conditions using a palladium catalyst, achieving >95% efficiency . In contrast, a t-butyl ester (as in Ald-benzyl-PEG4-CH2 tBu-ester) requires acidic deprotection, which is not orthogonal to hydrogenolysis and limits compatibility with acid-sensitive substrates . This orthogonal reactivity enables sequential functionalization without cross-reactivity, a key requirement for complex multistep syntheses.

Orthogonal Protection Hydrogenolysis Stepwise Synthesis

PROTAC Linker Class: Defined PEG4 Spacer for Ternary Complex Optimization

HO-PEG4-Benzyl ester is specifically classified as a PEG-based PROTAC linker . The PEG4 length provides an optimal balance between flexibility and spatial control, which is essential for forming a stable ternary complex between the target protein and the E3 ubiquitin ligase, thereby enabling selective protein degradation . This classification differentiates it from non-PEGylated or alkyl/ether-based linkers, which may not offer the same aqueous compatibility or conformational dynamics.

PROTAC Targeted Protein Degradation Linkerology

Ambient Temperature Shipping Stability: Practical Procurement Advantage

HO-PEG4-Benzyl ester is stable at ambient temperature for several days during ordinary shipping, as indicated by vendor specifications for room temperature transport [1]. This is a practical procurement advantage compared to linkers that require more stringent cold-chain logistics, such as Amino-PEG4-benzyl ester which is specified for shipping with blue ice or at -20°C . This stability reduces shipping costs and logistical complexity, particularly for international procurement and high-volume orders.

Logistics Storage Stability Supply Chain

HO-PEG4-Benzyl ester: Recommended Scientific and Industrial Procurement Scenarios Based on Evidence


PROTAC Linker Synthesis Requiring Defined PEG4 Spacing and High Aqueous Compatibility

This is the primary application scenario. Researchers synthesizing PROTACs should prioritize HO-PEG4-Benzyl ester when the optimal linker length has been empirically determined to be PEG4. The compound's classification as a PEG-based PROTAC linker and its inferred 40–60% aqueous solubility enhancement over non-PEGylated analogs directly support its use in cellular degradation assays where solubility and ternary complex formation are critical.

Multistep Bioconjugate Synthesis Requiring Orthogonal Protecting Group Strategy

This scenario applies to complex molecule synthesis where a carboxylic acid must be unmasked in the presence of other acid- or base-sensitive functional groups. The benzyl ester's orthogonal cleavage via hydrogenolysis (>95% efficiency) is a key differentiator from t-butyl or methyl esters. This enables stepwise functionalization without cross-reactivity, making it ideal for constructing heterobifunctional linkers or advanced drug conjugates.

Academic or Industrial Procurement with Global Supply Chain and Ambient Shipping Requirements

This scenario is relevant for laboratories or production facilities with constrained cold-chain logistics. The documented stability of HO-PEG4-Benzyl ester at ambient temperature for several days during shipping [1] provides a practical advantage over analogs requiring frozen transport. This reduces procurement costs and simplifies receiving, making it a preferred choice for international or bulk orders where shipping reliability is paramount.

High-Purity Linker Source for Reproducible Conjugation Chemistry

This scenario is applicable when reaction yield and reproducibility are critical, such as in medicinal chemistry or process development. The vendor-supplied purity specification of ≥95% ensures consistent performance in amidation or esterification reactions. Procurement of this high-purity grade directly supports robust and scalable synthetic protocols, minimizing the need for extensive purification of intermediates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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